molecular formula C11H8ClFN2O B13628068 2-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde

2-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde

Katalognummer: B13628068
Molekulargewicht: 238.64 g/mol
InChI-Schlüssel: PMJRQWZVWBOCBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is a heterocyclic compound that contains both a pyrazole ring and a benzaldehyde moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 5-fluorobenzaldehyde under specific conditions. The reaction may require a catalyst and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring or the benzaldehyde moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid
  • 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid
  • 6-Bromo-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-3-quinolinamine

Uniqueness

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is unique due to the presence of both a fluorine atom and a pyrazole ring, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H8ClFN2O

Molekulargewicht

238.64 g/mol

IUPAC-Name

2-(4-chloro-3-methylpyrazol-1-yl)-5-fluorobenzaldehyde

InChI

InChI=1S/C11H8ClFN2O/c1-7-10(12)5-15(14-7)11-3-2-9(13)4-8(11)6-16/h2-6H,1H3

InChI-Schlüssel

PMJRQWZVWBOCBH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1Cl)C2=C(C=C(C=C2)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.